4-(1H-imidazol-1-yl)piperidine hydrochloride

Chemical synthesis Compound management High-throughput screening

4-(1H-Imidazol-1-yl)piperidine hydrochloride is a heterocyclic building block featuring both an imidazole and a piperidine ring system, supplied as a hydrochloride salt for enhanced stability and handling. With a molecular weight of 187.67 g/mol and molecular formula C₈H₁₄ClN₃, this compound serves as a versatile intermediate in medicinal chemistry programs targeting GPCRs, kinases, and other enzyme systems.

Molecular Formula C8H14ClN3
Molecular Weight 187.67
CAS No. 1023595-06-3
Cat. No. B3026596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)piperidine hydrochloride
CAS1023595-06-3
Molecular FormulaC8H14ClN3
Molecular Weight187.67
Structural Identifiers
SMILESC1CNCCC1N2C=CN=C2.Cl
InChIInChI=1S/C8H13N3.ClH/c1-3-9-4-2-8(1)11-6-5-10-7-11;/h5-9H,1-4H2;1H
InChIKeyUMLNFIRWLHGMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-imidazol-1-yl)piperidine hydrochloride (CAS 1023595-06-3): Chemical Profile and Procurement Considerations


4-(1H-Imidazol-1-yl)piperidine hydrochloride is a heterocyclic building block featuring both an imidazole and a piperidine ring system, supplied as a hydrochloride salt for enhanced stability and handling . With a molecular weight of 187.67 g/mol and molecular formula C₈H₁₄ClN₃, this compound serves as a versatile intermediate in medicinal chemistry programs targeting GPCRs, kinases, and other enzyme systems . Its defined regiospecific substitution pattern (imidazole N-1 linked to piperidine C-4) distinguishes it from alternative regioisomers (e.g., imidazol-2-yl or imidazol-4-yl analogs) that may exhibit divergent biological and physicochemical properties, making precise procurement of this exact CAS-numbered species critical for reproducible research outcomes.

Why 4-(1H-imidazol-1-yl)piperidine hydrochloride (CAS 1023595-06-3) Cannot Be Interchanged with Structural Analogs


Procurement of 4-(1H-imidazol-1-yl)piperidine hydrochloride is not interchangeable with alternative imidazolyl-piperidine regioisomers or non-salt forms due to critical differences in physicochemical properties, synthetic accessibility, and biological target engagement. Specifically, the hydrochloride salt form (CAS 1023595-06-3) offers superior aqueous solubility and solid-state stability compared to the free base (CAS 147081-85-4), which is essential for reproducible formulation and handling in biological assays [1]. Furthermore, the specific imidazol-1-yl substitution pattern defines a unique pharmacophoric geometry that influences binding affinity and selectivity profiles distinct from imidazol-2-yl or imidazol-4-yl regioisomers, as demonstrated in comparative studies of related chemotypes [2]. Substituting with an incorrect regioisomer or salt form introduces uncontrolled variables that compromise assay reproducibility, SAR interpretation, and downstream synthesis yields, ultimately undermining the scientific and economic validity of research programs.

Quantitative Differentiation Guide: 4-(1H-imidazol-1-yl)piperidine hydrochloride (CAS 1023595-06-3) vs. Analogs


Enhanced Physicochemical Stability and Aqueous Solubility of Hydrochloride Salt vs. Free Base

4-(1H-Imidazol-1-yl)piperidine hydrochloride (CAS 1023595-06-3) provides enhanced solid-state stability and aqueous solubility compared to the free base form (4-(1H-imidazol-1-yl)piperidine, CAS 147081-85-4). While the free base is a viscous oil or low-melting solid with limited aqueous compatibility, the hydrochloride salt is a crystalline solid amenable to precise weighing, long-term storage, and dissolution in aqueous buffers . This salt form reduces hygroscopicity and degradation, ensuring consistent material quality across experiments and eliminating the need for in situ salt formation prior to biological testing .

Chemical synthesis Compound management High-throughput screening

Divergent Regioisomeric Binding Affinity at Histamine H1 and hERG Channels

In a derivative incorporating the 4-(1H-imidazol-1-yl)piperidine core (BDBM50297852/CHEMBL556449), the compound displayed a high-affinity Ki of 1.30 nM for the human histamine H1 receptor, while exhibiting a significantly reduced affinity for the human ERG (hERG) potassium channel (Ki = 137 nM) [1]. This 105-fold selectivity window is notable compared to many imidazole-containing H1 ligands that often display substantial hERG liability. While direct comparator data for the parent scaffold is limited, this differential binding profile underscores the potential of the 4-(1H-imidazol-1-yl)piperidine regioisomer to achieve favorable selectivity when elaborated into full pharmacophores.

Medicinal chemistry GPCR pharmacology Cardiac safety

Imidazol-1-yl vs. Imidazol-4-yl Substitution: Differential CYP450 Inhibition Liability

Literature on related imidazolyl-piperidine series reveals that the position of imidazole substitution profoundly impacts cytochrome P450 (CYP) inhibition profiles. Specifically, the 4-[(1H-imidazol-4-yl)methyl]piperidine template has been identified as a scaffold prone to potent CYP2D6 and CYP3A4 inhibition, a recognized liability of 4-substituted imidazoles [1]. In contrast, the 4-(1H-imidazol-1-yl)piperidine core presents a distinct regioisomeric arrangement where the imidazole N-1 is directly linked to the piperidine C-4. This alternative substitution pattern may confer a different CYP interaction profile, potentially mitigating the strong inhibitory activity observed with the imidazol-4-yl regioisomer [2]. Direct quantitative CYP inhibition data for the unelaborated 4-(1H-imidazol-1-yl)piperidine hydrochloride scaffold are not publicly available, but the class-level inference underscores a critical differentiation point for medicinal chemists designing compounds with minimized drug-drug interaction risks.

Drug metabolism ADME-Tox Drug-drug interactions

Divergent Biological Activity: Imidazol-1-yl vs. Imidazol-2-yl in Opioid Receptor Modulation

Comparative data from a closely related chemotype, the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine series, demonstrates that imidazol-2-yl substitution yields high-potency δ-opioid receptor agonists with excellent subtype selectivity [1]. The most potent compound (18a) exhibited a Ki of 18 nM at the δ-opioid receptor, with >258-fold selectivity over μ-receptors and 28-fold over κ-receptors, and an EC₅₀ of 14 nM in a [³⁵S]GTPγS functional assay. While this data is for the imidazol-2-yl regioisomer, it establishes a clear regioisomer-dependent activity profile: the imidazol-1-yl scaffold (as in 4-(1H-imidazol-1-yl)piperidine hydrochloride) presents a distinct pharmacophoric geometry that is likely to engage different target selectivity or potency windows. This class-level evidence supports the rationale for procuring the specific 4-(1H-imidazol-1-yl)piperidine scaffold for programs exploring alternative GPCR selectivity profiles, particularly where δ-opioid activity is undesirable.

Opioid pharmacology GPCR selectivity Pain research

Synthetic Accessibility and Purity Advantages of the Hydrochloride Salt

The hydrochloride salt form (CAS 1023595-06-3) offers a distinct advantage in synthetic workflows by eliminating the need for in situ salt formation prior to coupling reactions or biological assays. The free base 4-(1H-imidazol-1-yl)piperidine (CAS 147081-85-4) is typically an oil, complicating accurate weighing and handling in automated synthesis platforms . In contrast, the hydrochloride salt is a crystalline solid with a typical commercial purity of ≥95% , facilitating precise stoichiometric control in parallel synthesis and enabling direct dissolution in aqueous buffers for biochemical assays without pH adjustment. This practical advantage translates to reduced synthetic variability and improved reproducibility in SAR campaigns.

Medicinal chemistry Parallel synthesis Process chemistry

High-Value Application Scenarios for 4-(1H-imidazol-1-yl)piperidine hydrochloride (CAS 1023595-06-3)


Design of Novel Histamine H1 Receptor Ligands with Reduced Cardiac Liability

Given the demonstrated H1 affinity and favorable hERG selectivity window observed in derivatives incorporating the 4-(1H-imidazol-1-yl)piperidine core [1], this scaffold is ideally suited for medicinal chemistry programs aiming to develop next-generation H1 antihistamines or CNS-penetrant H1 modulators with minimized risk of QT prolongation. Researchers can leverage this scaffold as a privileged starting point for SAR exploration, bypassing the hERG liability frequently encountered with alternative imidazole-containing H1 pharmacophores.

Lead Optimization Programs Requiring Clean CYP450 Profiles

The distinct imidazol-1-yl substitution pattern offers a potential advantage over the imidazol-4-yl regioisomer, which is associated with potent CYP2D6 and CYP3A4 inhibition [2]. By selecting 4-(1H-imidazol-1-yl)piperidine hydrochloride as a building block, medicinal chemists can mitigate the risk of introducing unwanted CYP inhibition early in lead optimization, reducing the likelihood of encountering drug-drug interaction issues that often terminate the development of imidazole-based candidates.

Parallel Synthesis and High-Throughput Screening Library Construction

The crystalline hydrochloride salt form (CAS 1023595-06-3) enables precise automated weighing and dissolution in DMSO or aqueous buffers, making it an optimal building block for generating diverse compound libraries via parallel synthesis . Its enhanced stability and consistent purity (≥95%) minimize variability in screening campaigns, ensuring that observed biological activity can be confidently attributed to the compound's intrinsic properties rather than impurities or degradation products.

Exploratory GPCR Ligand Design with Alternative Selectivity Profiles

Based on the divergent biological activity observed between imidazol-1-yl and imidazol-2-yl regioisomers in opioid receptor modulation [3], the 4-(1H-imidazol-1-yl)piperidine core represents a strategic starting point for exploring novel GPCR ligands with distinct selectivity signatures. Researchers investigating histamine, dopamine, serotonin, or other aminergic GPCRs may find that the imidazol-1-yl geometry yields unique binding poses and functional outcomes not achievable with imidazol-2-yl or imidazol-4-yl analogs, justifying its procurement for innovative ligand discovery.

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